![molecular formula C26H44N2O4 B12537322 2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid CAS No. 704907-36-8](/img/structure/B12537322.png)
2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group at the second position and an octadecylcarbamoyl amino group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxybenzoic acid.
Amidation Reaction: The hydroxybenzoic acid undergoes an amidation reaction with octadecyl isocyanate to form the desired product. This reaction is usually carried out in the presence of a catalyst such as triethylamine under reflux conditions.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-keto-3-[(octadecylcarbamoyl)amino]benzoic acid.
Reduction: Formation of 2-hydroxy-3-[(octadecylcarbamoyl)amino]benzyl alcohol.
Substitution: Formation of 2-halo-3-[(octadecylcarbamoyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an octadecylcarbamoyl amino group.
2-Amino-3-hydroxybenzoic acid: Contains an amino group instead of the octadecylcarbamoyl amino group.
4-Hydroxy-3-methoxybenzoic acid: Hydroxy and methoxy groups are positioned differently on the benzene ring.
Uniqueness
2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.
Propiedades
Número CAS |
704907-36-8 |
|---|---|
Fórmula molecular |
C26H44N2O4 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
2-hydroxy-3-(octadecylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C26H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-26(32)28-23-20-18-19-22(24(23)29)25(30)31/h18-20,29H,2-17,21H2,1H3,(H,30,31)(H2,27,28,32) |
Clave InChI |
KVEHWOUSIQZPAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC(=C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


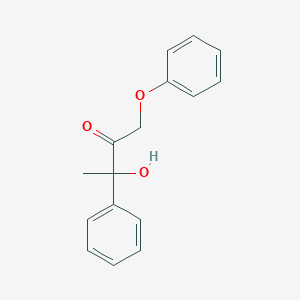

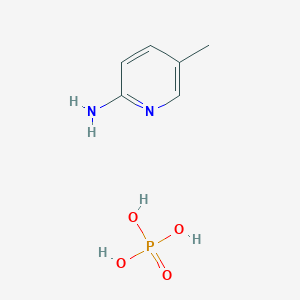
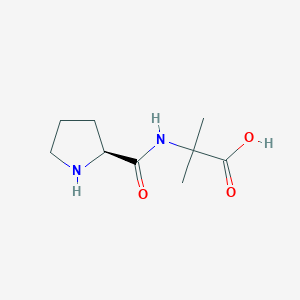

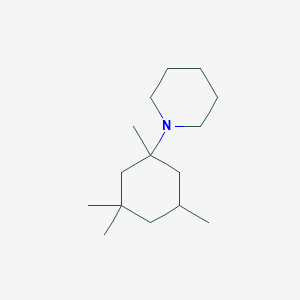
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
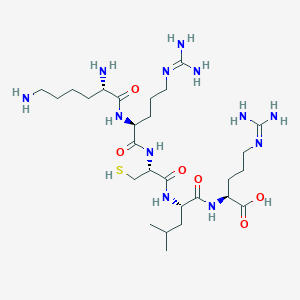
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)

